モノアセチルダプソン

概要

説明

N-アセチルダプソンは、抗炎症剤および抗菌剤であるダプソンの代謝産物です。ダプソンは、らい病、マラリア、にきび、およびさまざまな免疫疾患の治療に広く使用されてきました。 N-アセチルダプソンは、N-アセチルトランスフェラーゼ酵素によるダプソンのアセチル化によって肝臓で形成されます .

科学的研究の応用

N-acetyl Dapsone has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the study of acetylation reactions.

Biology: Investigated for its role in metabolic pathways involving dapsone.

Medicine: Studied for its potential therapeutic effects and as a biomarker for monitoring dapsone therapy.

Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes

作用機序

N-アセチルダプソンは、ダプソンと同様の機序で効果を発揮します。ジヒドロ葉酸合成酵素の活性部位でパラアミノ安息香酸と競合することで、ジヒドロ葉酸の合成を阻害します。この阻害は、細菌の増殖抑制につながります。 さらに、N-アセチルダプソンは、活性酸素種の生成を阻害し、好中球を介した炎症反応をダウンレギュレートすることで、抗炎症作用を示します .

類似化合物:

ダプソン: 抗菌および抗炎症作用で広く使用されている親化合物。

モノアセチルダプソン: ダプソンの別のアセチル化代謝産物。

ダプソンヒドロキシルアミン: ダプソンの水酸化代謝産物

N-アセチルダプソンの独自性: N-アセチルダプソンは、その特定のアセチル化により、薬物動態と薬力学に影響を与え、ユニークです。 ダプソンの代謝経路の研究における重要な代謝産物であり、薬物の治療効果と副作用に関する洞察を提供します .

生化学分析

Biochemical Properties

Monoacetyldapsone interacts with various enzymes and proteins. It is generated through the acetylation of Dapsone, a process involving N-acetyltransferase . The nature of these interactions involves the transfer of an acetyl group from Dapsone to Monoacetyldapsone .

Cellular Effects

Monoacetyldapsone has been shown to have effects on various types of cells. It influences cell function by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses . These effects can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Monoacetyldapsone involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Monoacetyldapsone change over time. After oral administration, the maximum concentration in plasma is reached at about 4 hours, with an absorption half-life of about 1.1 hours . The elimination half-life of Dapsone, from which Monoacetyldapsone is derived, is about 30 hours .

Dosage Effects in Animal Models

The effects of Monoacetyldapsone vary with different dosages in animal models

Metabolic Pathways

Monoacetyldapsone is involved in metabolic pathways that include enzymes or cofactors. It is a product of the acetylation of Dapsone, a process involving N-acetyltransferase . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

Monoacetyldapsone is transported and distributed within cells and tissues. Dapsone, from which Monoacetyldapsone is derived, is about 70 to 90% protein-bound, and it is distributed in most tissues

準備方法

合成経路と反応条件: N-アセチルダプソンは、ダプソンのアセチル化によって合成できます。反応には、ピリジンなどの塩基の存在下で、無水酢酸または塩化アセチルをアセチル化剤として使用します。 反応は通常、室温またはわずかに高温で行われ、アセチル化が完全に完了するようにします .

工業的生産方法: 工業現場では、N-アセチルダプソンの生産は同様の原理に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、大型反応器と制御された条件の使用が含まれます。 反応混合物は、通常、再結晶などの精製工程を経て、最終生成物を純粋な形で得ます .

化学反応の分析

反応の種類: N-アセチルダプソンは、次のようなさまざまな化学反応を起こします。

酸化: N-アセチルダプソンは、酸化されてN-アセチルダプソンヒドロキシルアミンを生成できます。

還元: この化合物は、特定の条件下でダプソンに戻すことができます。

一般的な試薬と条件:

酸化: 過酸化水素と過マンガン酸カリウムが一般的な酸化剤です。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: N-アセチルダプソンヒドロキシルアミン。

還元: ダプソン。

4. 科学研究への応用

N-アセチルダプソンは、次のような科学研究のさまざまな応用があります。

化学: アセチル化反応の研究のための分析化学における参照化合物として使用されます。

生物学: ダプソンを含む代謝経路における役割について調査されています。

医学: 治療効果の可能性とダプソン療法のモニタリングのためのバイオマーカーとしての研究が行われています。

類似化合物との比較

Dapsone: The parent compound, widely used for its antibacterial and anti-inflammatory properties.

Monoacetyldapsone: Another acetylated metabolite of dapsone.

Dapsone hydroxylamine: A hydroxylated metabolite of dapsone

Uniqueness of N-acetyl Dapsone: N-acetyl Dapsone is unique due to its specific acetylation, which affects its pharmacokinetics and pharmacodynamics. It serves as a key metabolite in the study of dapsone’s metabolic pathways and provides insights into the drug’s therapeutic and adverse effects .

生物活性

Monoacetyldapsone (MADDS) is a metabolite of dapsone, a sulfone antibiotic widely used in the treatment of leprosy and other dermatological conditions. Understanding the biological activity of MADDS is crucial for evaluating its therapeutic potential and safety profile. This article delves into the mechanisms of action, pharmacokinetics, and clinical implications of MADDS, supported by relevant data tables and case studies.

Antimicrobial Activity

Monoacetyldapsone exhibits antimicrobial properties similar to its parent compound, dapsone. It functions primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis, leading to bacteriostatic effects against various pathogens, including Mycobacterium leprae .

Anti-inflammatory Effects

MADDS also possesses significant anti-inflammatory properties. Research indicates that it inhibits the formation of reactive oxygen species (ROS) in polymorphonuclear leukocytes (PMNs), thereby reducing oxidative stress and inflammation. This effect is mediated through the inhibition of myeloperoxidase (MPO), an enzyme responsible for generating hypochlorous acid, a potent oxidant .

The anti-inflammatory mechanism can be summarized as follows:

- Inhibition of ROS Production : MADDS reduces intracellular and extracellular superoxide anion production.

- Calcium Influx Modulation : It inhibits calcium influx induced by inflammatory stimuli, which is crucial for PMN activation.

- Cytokine Regulation : The compound modulates the release of pro-inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α) .

Absorption and Distribution

Monoacetyldapsone is formed via the acetylation of dapsone in the liver. Following oral administration, it has a bioavailability of approximately 70-80% and is distributed throughout body tissues . The pharmacokinetic profile indicates a half-life ranging from 10 to 50 hours, allowing for sustained therapeutic effects.

Metabolism and Excretion

The metabolism of MADDS primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP2C9. It is excreted mainly through urine, with a minor fraction eliminated via feces .

Case Studies

Several studies have evaluated the clinical efficacy of monoacetyldapsone:

- Leprosy Treatment : In a cohort study involving patients with leprosy, monoacetyldapsone demonstrated effective bacteriostatic activity alongside dapsone, contributing to improved treatment outcomes .

- Dermatological Applications : Clinical trials have shown that monoacetyldapsone can effectively reduce inflammation in conditions such as dermatitis herpetiformis and acne vulgaris, showcasing its utility beyond leprosy treatment .

Safety Profile

While generally well-tolerated, MADDS can cause side effects similar to dapsone, including hemolytic anemia and hypersensitivity reactions in a small percentage of patients . Monitoring plasma concentrations during therapy may help mitigate these risks.

Data Table: Comparative Biological Activities

| Compound | Mechanism of Action | Antimicrobial Activity | Anti-inflammatory Activity | Common Side Effects |

|---|---|---|---|---|

| Dapsone | Inhibition of dihydropteroate synthase | Yes | Yes | Hemolytic anemia, hypersensitivity |

| Monoacetyldapsone | Inhibition of ROS production | Yes | Yes | Similar to dapsone |

特性

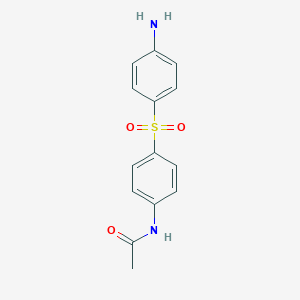

IUPAC Name |

N-[4-(4-aminophenyl)sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOCBIHNYYQINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205040 | |

| Record name | Monoacetyldapsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-20-8 | |

| Record name | Monoacetyldapsone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoacetyldapsone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 565-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Monoacetyldapsone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoacetyl dapsone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOACETYLDAPSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YKS8ULCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。